molecular formula C16H14FIO4 B2771350 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid CAS No. 1706448-14-7

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid

Cat. No.: B2771350
CAS No.: 1706448-14-7
M. Wt: 416.187
InChI Key: PIAIHRSZWRVOCN-UHFFFAOYSA-N
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Description

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is an organic compound with the molecular formula C16H14FIO4. This compound is characterized by the presence of ethoxy, fluorobenzyl, and iodobenzoic acid functional groups. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is not specified in the sources I found. As it is used for proteomics research , it may interact with proteins in specific ways, but further details would require more specialized sources.

Safety and Hazards

The safety data sheet (SDS) for 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid can provide detailed information about its hazards, handling, storage, and disposal . It’s important to handle all chemical substances with appropriate safety measures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid typically involves multiple steps. One common method starts with the iodination of 3-ethoxy-4-hydroxybenzoic acid, followed by the introduction of the 4-fluorobenzyl group through an etherification reaction. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is usually achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodobenzoic acid moiety can be reduced to form the corresponding benzoic acid derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles through reactions such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Oxidation: Formation of 3-ethoxy-4-[(4-fluorobenzyl)oxy]-5-carboxybenzoic acid.

    Reduction: Formation of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid.

    Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethoxy-4-[(4-fluorobenzyl)oxy]benzoic acid
  • 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoic acid
  • 3-Ethoxy-4-[(4-chlorobenzyl)oxy]benzoic acid

Uniqueness

3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its analogs. The combination of ethoxy, fluorobenzyl, and iodobenzoic acid groups makes it a versatile compound for various applications.

Properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FIO4/c1-2-21-14-8-11(16(19)20)7-13(18)15(14)22-9-10-3-5-12(17)6-4-10/h3-8H,2,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAIHRSZWRVOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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